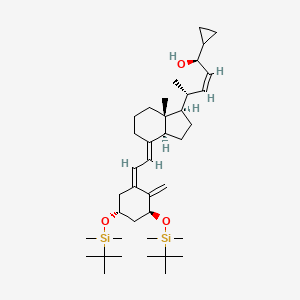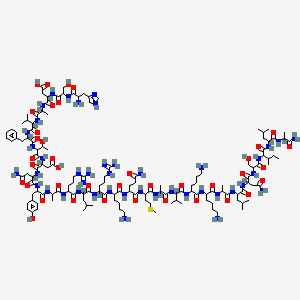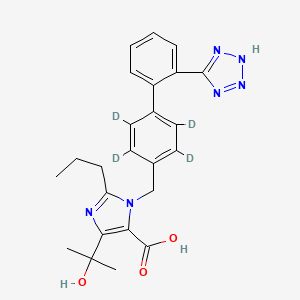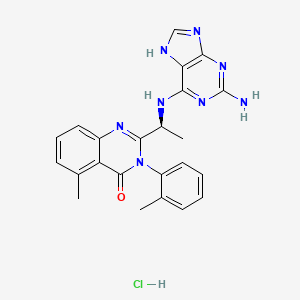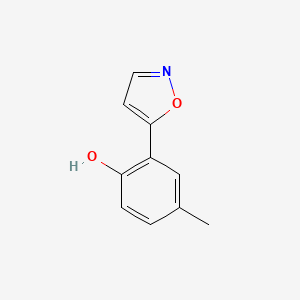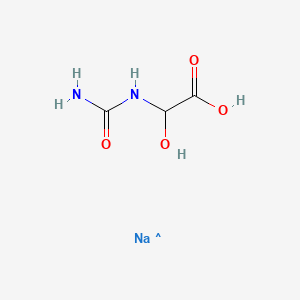
Glyoxylurea sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyoxylurea sodium salt, also known as ureidoglycolic acid sodium salt, is a chemical compound with the molecular formula C3H5N2O4Na and a molecular weight of 156.07 g/mol . It is commonly used in laboratory experiments for protein modification and crosslinking due to its high water solubility and selective reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Glyoxylurea sodium salt can be synthesized through the reaction of sodium hydroxide, glyoxylic acid, and urea. The reaction typically involves mixing these components under controlled conditions to form a white solid, which is then filtered and washed to obtain the final product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve ensuring the purity of the reactants and maintaining optimal reaction conditions to achieve high yields.
化学反应分析
Types of Reactions: Glyoxylurea sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which include urea and glyoxylic acid moieties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glyoxylate derivatives, while reduction can produce corresponding alcohols or amines .
科学研究应用
Glyoxylurea sodium salt has a wide range of applications in scientific research:
作用机制
The mechanism by which glyoxylurea sodium salt exerts its effects involves the selective modification of proteins. It reacts with specific amino acid residues, forming stable covalent bonds that alter the protein’s structure and function. This selective reactivity is attributed to the compound’s unique chemical structure, which allows it to target specific molecular sites.
相似化合物的比较
Cyanamide: Used as a phosphate activating agent in prebiotic chemistry.
Glyoxylic Acid: A precursor in the synthesis of glyoxylurea sodium salt and other related compounds.
Uniqueness: this compound is unique due to its high water solubility and selective reactivity, which make it an ideal reagent for protein modification and crosslinking. Unlike other similar compounds, it does not cause significant denaturation of proteins, preserving their native structure and function.
属性
InChI |
InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKAASGHRMELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-53-6 |
Source


|
| Record name | Acetic acid, [(aminocarbonyl)amino]hydroxy-, monosodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103192-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
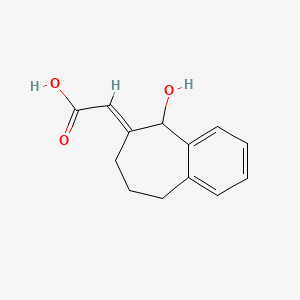
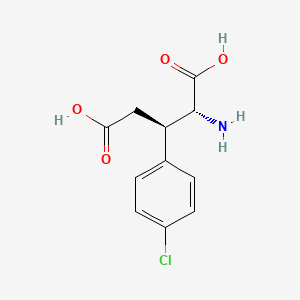

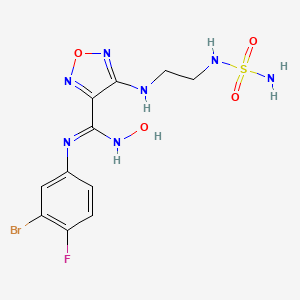
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
